[1,4']Bipiperidinyl-3-Carboxylic Acid Ethyl Ester
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Overview
Description
[1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester: is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is a white crystalline powder that is primarily used in research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester typically involves the esterification of [1,4’]Bipiperidinyl-3-Carboxylic Acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to maintain a high purity level of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: [1,4’]Bipiperidinyl-3-Carboxylic Acid.
Reduction: [1,4’]Bipiperidinyl-3-Carbinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Employed in the development of new catalysts and ligands .
Biology:
- Investigated for its potential role in modulating biological pathways.
- Used in the study of enzyme-substrate interactions .
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological targets .
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the formulation of advanced materials .
Mechanism of Action
The mechanism of action of [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
- [1,4’]Bipiperidinyl-4-Carboxylic Acid Ethyl Ester
- [1,4’]Bipiperidinyl-2-Carboxylic Acid Ethyl Ester
- [1,3’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester
Uniqueness:
- [1,4’]Bipiperidinyl-3-Carboxylic Acid Ethyl Ester is unique in its specific substitution pattern, which can influence its reactivity and interaction with biological targets.
- The position of the carboxylic acid and ester groups can significantly affect the compound’s chemical properties and applications .
Properties
IUPAC Name |
ethyl 1-piperidin-4-ylpiperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-2-17-13(16)11-4-3-9-15(10-11)12-5-7-14-8-6-12/h11-12,14H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMYMPJFQWVCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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